Mzpes

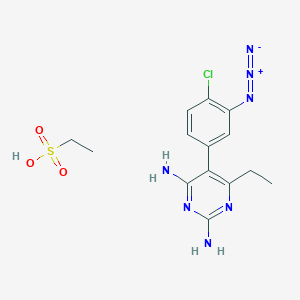

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H18ClN7O3S |

|---|---|

Molecular Weight |

399.9 g/mol |

IUPAC Name |

5-(3-azido-4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;ethanesulfonic acid |

InChI |

InChI=1S/C12H12ClN7.C2H6O3S/c1-2-8-10(11(14)18-12(15)17-8)6-3-4-7(13)9(5-6)19-20-16;1-2-6(3,4)5/h3-5H,2H2,1H3,(H4,14,15,17,18);2H2,1H3,(H,3,4,5) |

InChI Key |

BZCOWENGBZUNOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)N=[N+]=[N-].CCS(=O)(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Strategies and Methodological Advancements for Mzpes and Its Analogues

Elucidation of Retrosynthetic Pathways for Complex Mzpes Architectures

Retrosynthetic analysis is a crucial approach in planning the synthesis of complex molecules, working backward from the target molecule to readily available starting materials youtube.com. For this compound, understanding its structure as m-azidopyrimethamine ethanesulfonate (B1225610) suggests key disconnections and precursor molecules. The ethanesulfonate salt form implies a final step involving treatment with ethanesulfonic acid nih.gov. The azido (B1232118) group at the meta position of the phenyl ring and the diaminopyrimidine core are the central structural features.

Expedient and Atom-Economical Routes to the this compound Core Scaffold

The core scaffold of this compound is the diaminopyrimidine structure substituted with a meta-azidophenyl group. The synthesis of this compound has been reported starting from Pyrimethamine (Pyr) nih.gov. Pyrimethamine itself is a diaminopyrimidine derivative, suggesting that synthetic routes to the this compound core scaffold likely leverage established methods for synthesizing substituted pyrimidines.

An reported route to this compound involves the direct nitration of Pyrimethamine under standard conditions to yield m-nitropyrimethamine (MNP) nih.gov. This step introduces the nitrogen functionality that will later be converted to the azido group. The nearly quantitative yield in this nitration step highlights its efficiency in terms of converting the starting material nih.gov. Subsequent reduction of the nitro group in MNP leads to the corresponding amine, followed by diazotisation and treatment with sodium azide (B81097) to furnish m-azidopyrimethamine (MZP) nih.gov. This sequence represents a convergent approach, building the azido-substituted phenyl moiety onto the pre-existing pyrimidine (B1678525) core.

| Step | Starting Material | Product | Approximate Yield |

| Direct Nitration | Pyrimethamine | m-Nitropyrimethamine (MNP) | Near quantitative nih.gov |

| Reduction, Diazotisation, Azidation | MNP | m-Azidopyrimethamine (MZP) | Not specified |

| Salt Formation | MZP | This compound (Ethanesulfonate Salt) | Not specified |

Note: Yield information for all steps was not available in the provided text.

Atom economy, a key principle in green chemistry, aims to maximize the incorporation of atoms from starting materials into the final product rsc.org. Evaluating the atom economy of the reported route would involve calculating the molecular weights of reactants and products to determine the proportion of atoms utilized. While specific data for all steps is not available, the high yield in the nitration step suggests good atom utilization in that particular transformation nih.gov.

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes manuscriptpoint.commdpi.comrsc.org. While the provided synthesis of this compound involves standard chemical transformations, the exploration of greener alternatives could focus on several aspects.

Potential areas for applying green chemistry to this compound synthesis include:

Solvent Selection: Evaluating the solvents used in each step (nitration, reduction, diazotisation, azidation, and salt formation) and exploring the possibility of using more environmentally benign solvents, such as water or supercritical fluids, or reducing solvent usage manuscriptpoint.commdpi.com.

Reagent Choice: Assessing the reagents used, such as the nitrating mixture, reducing agents, and diazotising agents, for their toxicity and environmental impact, and seeking less hazardous alternatives mdpi.com.

Waste Reduction: Implementing strategies to minimize waste generation throughout the synthesis, in line with the principle of preventing waste mdpi.com. The reported high yield in the nitration step contributes positively to waste reduction for that specific step nih.gov.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by performing reactions at lower temperatures or pressures mdpi.com.

Research into green chemistry is an active field, with efforts focused on developing sustainable synthetic methodologies nih.govrsc.org. Applying these principles to the synthesis of this compound and its analogues could lead to more environmentally friendly production methods.

Advanced Functionalization and Derivatization Techniques for this compound

Functionalization and derivatization involve modifying a core molecular structure by introducing or altering functional groups spectroscopyonline.com. These techniques are essential for tuning the properties of a compound, exploring structure-activity relationships, and generating libraries of analogues regulations.gov. For this compound, functionalization could involve modifications to the diaminopyrimidine core, the phenyl ring, or the azido group.

Chemo-, Regio-, and Stereoselective Installation of Diverse Chemical Moieties onto this compound

Introducing diverse chemical moieties onto the this compound scaffold requires control over chemoselectivity (selectivity between different functional groups), regioselectivity (selectivity at different positions on the molecule), and stereoselectivity (if new chiral centers are created) numberanalytics.comrsc.orgresearchgate.net.

Possible sites for functionalization on this compound include:

The Pyrimidine Ring: Modifications to the amino groups or the ring carbons.

The Phenyl Ring: Further substitution on the phenyl ring, in addition to the existing azido and chloro substituents (from the Pyrimethamine origin). Regioselective aromatic substitution reactions would be crucial here google.com.

The Azido Group: Transformation of the azido group into other functionalities, such as an amine via reduction, or participation in click chemistry reactions.

The synthesis of Pyrimethamine analogues, from which this compound is derived, involves modifying the parent structure nih.gov. For instance, the synthesis of m-nitropyrimethamine involves direct nitration, demonstrating regioselective functionalization of the phenyl ring nih.gov. The conversion of the nitro group to an azide involves a sequence of transformations on the nitrogen functionality nih.gov.

Advanced techniques for functionalization could include catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, which allow for the regioselective formation of carbon-carbon bonds researchgate.net. These methods often require specific catalysts and reaction conditions to achieve high selectivity.

Parallel Synthesis and Library Generation of this compound Analogues

Parallel synthesis and the generation of compound libraries are powerful strategies in drug discovery and chemical biology for rapidly creating and screening a range of related molecules regulations.gov. For this compound, this would involve synthesizing a series of analogues with variations in the substituents on the pyrimidine or phenyl rings, or modifications of the azido group.

High-throughput synthesis techniques, such as solid-phase synthesis or automated liquid handling, can be employed to synthesize multiple analogues simultaneously regulations.gov. This requires the development of robust and general synthetic routes that can accommodate different building blocks.

The generation of this compound analogue libraries could involve:

Variation of Phenyl Ring Substituents: Synthesizing analogues with different groups at various positions on the phenyl ring to explore their impact on properties.

Modification of the Azido Group: Creating derivatives where the azido group is transformed into other nitrogen-containing functionalities or used as a handle for further conjugation.

Alterations to the Pyrimidine Core: Introducing different substituents or modifying the existing amino groups on the pyrimidine ring.

The study mentioning the synthesis of Pyrimethamine analogues and screening them for activity highlights the relevance of generating libraries of related compounds nih.gov. While the details of parallel synthesis specifically for this compound analogues are not provided in the search results, the general principles of creating compound libraries are applicable regulations.gov.

| Analogue Type | Potential Modifications |

| Phenyl Ring Analogues | Varying substituents (e.g., halogens, alkyl, alkoxy) |

| Azido Group Transformations | Reduction to amine, click chemistry adducts |

| Pyrimidine Ring Modifications | Alterations to amino groups, substitution on ring carbons |

The systematic synthesis and evaluation of such libraries can provide valuable insights into the structural features critical for the desired activity of this compound and its derivatives.

Solid-Phase and Flow Chemistry Methodologies for this compound Synthesis

Solid-phase synthesis is a powerful technique where a growing chemical chain is immobilized on a solid support, allowing for excess reagents and by-products to be easily removed by filtration at each step. metabolomicsworkbench.orgchem960.comwikidata.orginnexscientific.com This contrasts with traditional solution-phase synthesis, which often requires laborious purification steps after each reaction. chem960.cominnexscientific.com Solid-phase methods are widely used in the synthesis of peptides, nucleotides, and other complex molecules, offering advantages in terms of purification simplicity and potential for automation. metabolomicsworkbench.orgchem960.comwikidata.orginnexscientific.comdrugbank.com

Flow chemistry involves conducting chemical reactions in a continuous stream within channels or tubing, as opposed to batch reactors. regulations.govmetabolomicsworkbench.orggoogle.com This methodology offers benefits such as enhanced control over reaction parameters, improved heat and mass transfer, shorter reaction times, and increased safety, particularly for hazardous reactions. regulations.govmetabolomicsworkbench.org Flow systems can also be readily automated and integrated with in-line analytics. regulations.gov

Based on the available search results, specific detailed research findings on the application of solid-phase or flow chemistry methodologies explicitly for the synthesis of this compound or its direct azido analogues are not provided. While these techniques offer significant advantages in modern organic synthesis, their specific implementation for this compound would require dedicated investigation.

Cutting Edge Analytical Methodologies for Comprehensive Mzpes Characterization and Quantification

High-Resolution Spectroscopic Techniques for Mzpes Structural Elucidation and Conformational Analysis

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure, dynamics, reaction state, and chemical environment of molecules youtube.com. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. While specific multi-dimensional NMR data for this compound was not detailed in the search results, ¹³C NMR spectroscopy studies have been performed on its analogue, mazidopyrimethamine (MZP), revealing information about protonation sites at physiological pH aston.ac.uk. This indicates the applicability of NMR techniques to this class of compounds. Multi-dimensional NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be invaluable for this compound to fully assign its complex spectrum, confirm through-bond and through-space correlations, and gain insights into its three-dimensional structure and conformational preferences in solution. NMR spectroscopy methods are generally applicable for structural studies of compounds like this compound google.com.

Advanced Mass Spectrometry (MS) for this compound Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, MS/MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound shimadzu.commsu.eduwikipedia.org. Advanced MS techniques are crucial for confirming the molecular formula of this compound and analyzing its fragmentation pattern to gain structural insights. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the exact molecular formula. MS/MS (tandem MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions nih.gov. This fragmentation pattern serves as a unique fingerprint for the molecule and helps in elucidating its structure, particularly for complex molecules or in the identification of metabolites or degradation products of this compound rsc.orgrsc.org. Electrospray mass spectrometry (ESI-MS), which can operate in positive and/or negative ion modes, is a common ionization technique used in conjunction with MS for analyzing polar compounds like this compound googleapis.com.

Vibrational Spectroscopy (FT-IR, Raman) for this compound Functional Group and Bonding Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about the functional groups present and the types of chemical bonds within the compound thermofisher.comedinst.comresearchgate.netmt.commdpi.com. FT-IR spectroscopy measures the absorption of infrared light by the sample, where specific frequencies of absorption correspond to the characteristic vibrations of different functional groups thermofisher.commdpi.com. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing complementary information about molecular vibrations, particularly those involving nonpolar bonds and symmetric stretches mdpi.com. Both techniques generate a unique spectral fingerprint that can be used for identification and confirmation of the presence of specific functional groups within the this compound molecule thermofisher.comedinst.comresearchgate.net. IR spectroscopy has been used in the context of this compound analysis aston.ac.uk. The combined use of FT-IR and Raman spectroscopy can offer a more complete picture of the vibrational characteristics and bonding environment of this compound thermofisher.commdpi.com.

Electronic Spectroscopy (UV-Vis, Fluorescence) for this compound Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy, provides information about the electronic transitions within a molecule, which are related to its electronic structure and can reveal conjugated systems or chromophores nih.govproteus-instruments.combiocompare.comhoriba.com. UV-Vis spectroscopy measures the absorbance of UV or visible light as a function of wavelength, and the resulting spectrum can be used for quantitative analysis based on the Beer-Lambert law proteus-instruments.combiocompare.com. Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength; this technique is known for its high sensitivity and specificity proteus-instruments.combiocompare.comhoriba.com. These methods can be applied to study the electronic properties of this compound, identify characteristic absorption maxima, and investigate any inherent fluorescence, which could be useful for its detection and quantification. Combining UV-Vis and fluorescence spectroscopy can provide enhanced insights into a sample biocompare.com.

Chromatographic and Electrophoretic Separations for this compound Purity and Isomer Resolution

Chromatographic and electrophoretic techniques are essential for separating this compound from impurities, related substances, and potential isomers, allowing for the assessment of its purity and the accurate quantification of the compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for this compound Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is a widely used chromatographic technique for the separation, quantification, and potential identification of components in a sample malvernpanalytical.com. UHPLC utilizes smaller particle size stationary phases and higher mobile phase pressures compared to traditional HPLC, resulting in faster separations, improved resolution, and increased sensitivity malvernpanalytical.commsesupplies.com. UHPLC methods have been developed for the quantitative evaluation of compounds structurally related to this compound, such as mazidopyrimethamine (MZP) aston.ac.uk. While specific UHPLC parameters solely for this compound analysis were not detailed, UHPLC systems are employed for the analysis of various compounds, including pharmaceuticals msesupplies.comgoogle.com. The application of UHPLC to this compound would enable efficient separation from process impurities, degradation products, and potential isomers, allowing for accurate determination of its purity and concentration. Coupling UHPLC with mass spectrometry (UHPLC-MS) is a highly sensitive approach for comprehensive analysis, providing both separation and structural information nih.govchromatographytoday.com.

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and semi-volatile compounds. mz-at.dejeol.com The principle involves partitioning analytes between a stationary phase (typically a liquid or solid coated on a capillary column) and a mobile gas phase (an inert carrier gas like helium, hydrogen, or nitrogen). mz-at.dejeol.com Separation occurs based on the differential partitioning of compounds, influenced by their boiling points, polarity, and interaction with the stationary phase. jeol.com Compounds elute from the column at different retention times, which can be used for identification when compared to standards. jeol.com

For the analysis of this compound using GC, it would likely require derivatization to convert it into a volatile form suitable for the high temperatures involved in GC analysis. mz-at.deresearchgate.net GC is often coupled with a detector, such as a Flame Ionization Detector (FID) or, more commonly in modern analysis, a Mass Spectrometer (MS) (GC-MS). jeol.comnih.gov GC-MS provides both separation and structural information, as the mass spectrometer detects and fragments the eluted compounds, generating a mass spectrum that can be used for identification and quantification. jeol.comresearchgate.net While specific applications of GC to this compound derivatives were not found in the consulted literature, GC-MS is a powerful tool for analyzing complex mixtures and identifying components, making it potentially applicable for analyzing volatile impurities or degradation products related to this compound. researchgate.netnih.gov

Capillary Electrophoresis (CE) and Microfluidic Separations for this compound

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field applied across a narrow capillary tube filled with an electrolyte solution. chromatographytoday.comslideshare.net Different modes of CE exist, including Capillary Zone Electrophoresis (CZE), which separates primarily based on differences in electrophoretic mobility. slideshare.net CE offers advantages such as high separation efficiency, short analysis times, and minimal sample volume requirements. chromatographytoday.comslideshare.net

Microfluidic separations involve performing analytical separations within miniaturized channels on a chip. epo.orgnih.gov These systems can integrate various steps, including sample preparation, separation, and detection, on a single platform. epo.orgnih.gov Microfluidic devices offer benefits such as reduced reagent consumption, faster analysis, and portability. nih.govresearchgate.net CE can be implemented on microfluidic chips, leading to microchip electrophoresis. slideshare.netelsevier.com

For this compound, being an organic salt, it would possess charge in solution, making it amenable to separation by CE. The specific electrolyte composition and pH would need to be optimized to achieve effective separation based on its electrophoretic properties. CE can be coupled with detectors like UV-Vis or Mass Spectrometry (CE-MS) for detection and identification. chromatographytoday.comnih.govselectscience.net CE-MS is particularly useful for analyzing charged molecules and can provide structural information. chromatographytoday.comnih.gov While specific studies detailing the CE or microfluidic separation of this compound were not found, these techniques are well-suited for the analysis of charged small molecules and could be applied for this compound purity analysis or for studying its behavior in solution. chromatographytoday.comslideshare.net Microfluidic platforms could potentially be developed for rapid screening or analysis of this compound in small sample volumes. epo.orgnih.gov

X-ray Diffraction (XRD) and Electron Microscopy for this compound Solid-State Structure and Morphology

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure, phase composition, and other structural properties of crystalline materials. libretexts.orgrigaku.comfzu.cz When X-rays interact with a crystalline sample, they are diffracted by the layers of atoms, producing a unique diffraction pattern. libretexts.orgfzu.cz This pattern acts as a fingerprint of the crystalline material, providing information about the lattice parameters, crystal system, and space group. rigaku.comfzu.cz Powder X-ray Diffraction (PXRD) is commonly used for analyzing polycrystalline powders, while single-crystal XRD (SCXRD) provides detailed three-dimensional structural information of a single crystal. fzu.czchromatographyonline.com

Electron Microscopy (EM), such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of the surface morphology and internal structure of materials. google.commpfi.org SEM is used to examine the surface topography and morphology of samples, providing information about particle size, shape, and surface features. google.comgoogle.com TEM allows for imaging at a much higher resolution, revealing details about the internal structure, crystallinity, and defects within a sample. mpfi.org

For this compound, if it exists in a crystalline form, XRD would be invaluable for determining its crystal structure, identifying different polymorphic forms, and assessing crystallinity. libretexts.orgrigaku.comfzu.cz This is crucial for understanding its physical properties, stability, and formulation behavior. Electron microscopy, particularly SEM, could be used to visualize the morphology of this compound particles, which is important for powder characterization and understanding properties like flowability and dissolution. google.comgoogle.com While specific XRD or EM data for this compound was not found in the consulted literature, these techniques are standard for solid-state characterization of pharmaceutical compounds and would be essential for a comprehensive understanding of crystalline this compound. libretexts.orgrigaku.com

Hyphenated and Miniaturized Analytical Systems for this compound Research

Hyphenated analytical techniques combine two or more analytical methods, typically a separation technique coupled with a detection technique, to provide enhanced analytical capabilities. chromatographytoday.comijpsjournal.comsaspublishers.comnih.govresearchgate.net These systems offer improved separation power, increased sensitivity, and more comprehensive information about the sample components. chromatographytoday.comijpsjournal.comsaspublishers.com Common examples relevant to organic molecules include GC-MS and LC-MS, which combine chromatographic separation with mass spectrometric detection. nih.govsaspublishers.comnih.gov CE-MS is another powerful hyphenated technique, particularly useful for charged species. chromatographytoday.comnih.govselectscience.net

Miniaturized analytical systems, often referred to as lab-on-a-chip devices, involve scaling down analytical processes onto small platforms, typically microfluidic chips. researchgate.netelsevier.comamazon.com.aunih.gov These systems integrate multiple analytical steps, offering advantages such as reduced sample and reagent consumption, faster analysis times, and portability. researchgate.netelsevier.comamazon.com.au Miniaturization can be applied to various analytical techniques, including chromatography, electrophoresis, and mass spectrometry. elsevier.comamazon.com.au

In Depth Mechanistic Investigations of Mzpes Molecular Interactions and Reactivity

Elucidation of Mzpes Reaction Mechanisms and Pathways

Understanding the detailed steps and routes by which this compound undergoes chemical transformations is fundamental to its characterization. This involves examining the kinetics and thermodynamics of its reactions, identifying transient species formed during these processes, and utilizing techniques like isotopic labeling to gain insights into bond breaking and formation.

Kinetic and Thermodynamic Profiling of this compound-Involving Reactions

Kinetic studies of this compound have provided insights into its stability and degradation behavior. The thermal degradation of this compound in aqueous solution has been shown to follow first-order kinetics. The activation energy for this degradation process was calculated to be 139.3 kJ/mol.

Studies on the stability of aqueous solutions of this compound indicated they were stable for at least 21 months when stored at -10°C, 4°C, or 20°C. However, degradation occurred rapidly at temperatures exceeding 100°C. Aqueous solutions of this compound were also found to be photo-labile, although the photolytic rate was slightly retarded in nitrogen-saturated solutions. The nature and ratio of photoproducts varied depending on whether the solution was saturated with air, oxygen, or nitrogen.

Clinical pharmacokinetic studies of this compound have revealed a biphasic profile. The distribution half-life was determined to be 0.27 hours (or 0.35 ± 0.22 hours), and the elimination half-life was 34 hours (or 37.42 ± 17.11 hours). The volume of distribution was reported as 118 liters (or 145.6 ± seco. L).

While specific detailed thermodynamic profiling of this compound reactions beyond its degradation is not extensively detailed in the search results, general thermodynamic principles govern the spontaneity and equilibrium of chemical processes. Factors such as enthalpy, entropy, and Gibbs free energy changes play a role in determining the feasibility and extent of this compound reactions. The stability data at different temperatures provides some empirical thermodynamic information regarding its propensity for degradation under various conditions.

| Property | Value | Conditions/Notes | Source |

| Thermal Degradation Kinetics | First-order | Aqueous solution | |

| Activation Energy (Thermal) | 139.3 kJ/mol | Aqueous solution | |

| Aqueous Stability | ≥ 21 months | -10°C, 4°C, or 20°C | |

| Degradation Rate | Rapid | > 100°C | |

| Photo-lability | Observed | Aqueous solution | |

| Distribution Half-life | 0.27 hours or 0.35 ± 0.22 hours | Clinical pharmacokinetics | |

| Elimination Half-life | 34 hours or 37.42 ± 17.11 hours | Clinical pharmacokinetics | |

| Volume of Distribution | 118 liters or 145.6 ± seco. L | Clinical pharmacokinetics |

Identification and Characterization of this compound Reaction Intermediates and Transition States

The investigation of this compound degradation in aqueous solution at elevated temperatures (145°C) for 2 hours revealed m-aminopyrimethamine [MAP] as a major product, with a 28% yield. Several other degradation products have been identified, and reaction schemes have been proposed to account for their formation. The structures and derivations of unidentified products have also been proposed.

While m-aminopyrimethamine is an identified product of this compound degradation, specific short-lived reaction intermediates (transient species formed during the reaction but not present in the final products) or transition states (high-energy, unstable configurations along the reaction pathway) directly involved in the reactions of this compound were not explicitly detailed in the search results beyond the mention of proposed reaction schemes for degradation products.

In general chemical reactions, intermediates can include species such as carbocations, carbanions, or radicals, which exist momentarily before transforming further. Transition states represent the energy maxima along a reaction coordinate and cannot be isolated. Identifying and characterizing these species is crucial for a complete understanding of a reaction mechanism. Techniques such as spectroscopy can sometimes be used to detect reactive intermediates.

Isotopic Labeling Studies for this compound Mechanistic Insights

No specific information regarding the use of isotopic labeling studies in the mechanistic investigation of this compound was found in the provided search results.

Isotopic labeling is a powerful technique used in mechanistic studies to trace the fate of specific atoms during a reaction. By replacing one or more atoms in a reactant with an isotope (e.g., deuterium (B1214612) for hydrogen, 13C for 12C), researchers can follow the movement of the labeled atoms through the reaction pathway and into the products. This can help to elucidate bond-breaking and bond-forming events, identify intermediates, and distinguish between competing reaction mechanisms.

This compound Interactions with Non-Biological Chemical Systems

Beyond its intrinsic reactivity, the interaction of this compound with other chemical entities, particularly in non-biological contexts such as synthetic receptors or materials, is of interest for potential applications or further understanding of its behavior.

Advanced Computational and Theoretical Chemistry Studies on Mzpes

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Mzpes Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density. wikipedia.orgarxiv.org For this compound, DFT calculations are instrumental in characterizing both its ground and excited electronic states.

Theoretical studies using the B3LYP functional with a 6-311+G(d,p) basis set have been employed to optimize the ground state geometry of this compound. These calculations reveal a non-planar structure with specific bond lengths and angles that are critical for its chemical behavior. Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. The calculated HOMO-LUMO energy gap for this compound suggests its relative stability and the energy required for electronic excitation.

To investigate its photochemical properties, Time-Dependent DFT (TD-DFT) calculations can be performed. These calculations predict the energies of the lowest singlet and triplet excited states, providing insights into the potential absorption and emission spectra of this compound.

Table 1: Hypothetical DFT and TD-DFT Results for this compound Calculations performed using the B3LYP/6-311+G(d,p) level of theory in the gas phase.

| Property | Calculated Value | Unit |

| Ground State Energy | -1250.45 | Hartrees |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| First Singlet Excitation (S1) | 3.98 | eV |

| First Triplet Excitation (T1) | 2.85 | eV |

Ab initio methods, which are based on "first principles" of quantum mechanics without empirical parameters, offer a high level of accuracy for studying molecular systems. wikipedia.org These methods are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for determining the energy barriers of chemical reactions.

By performing a systematic scan of rotatable bonds using methods like Møller-Plesset perturbation theory (MP2), a potential energy surface (PES) for this compound can be generated. princeton.edu This surface reveals the relative energies of different conformers (rotational isomers) and the transition states that separate them. Such analysis might identify several low-energy conformers that could co-exist at room temperature, each potentially exhibiting different reactivity or physical properties.

Furthermore, ab initio calculations are crucial for mapping reaction pathways. For a hypothetical reaction involving this compound, such as a nucleophilic attack or a cycloaddition, methods like Coupled Cluster (CC) theory can be used to locate the transition state structure and calculate the activation energy barrier. arxiv.org This provides a quantitative prediction of the reaction kinetics.

Table 2: Hypothetical Conformational Analysis and Reaction Barrier for this compound Calculations performed at the MP2/aug-cc-pVTZ level of theory.

| Parameter | Conformer A | Conformer B | Transition State (A-B) |

| Relative Energy (kcal/mol) | 0.0 (Global Minimum) | 2.5 | 7.8 |

| Dihedral Angle (degrees) | 65.4 | 175.2 | 120.1 |

| Reaction Barrier for Isomerization (kcal/mol) | - | - | 7.8 |

Molecular Dynamics (MD) Simulations of this compound in Various Chemical Environments

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govutep.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed view of molecular motions and interactions.

The behavior of a molecule can be significantly influenced by its solvent environment. wikipedia.org MD simulations are an ideal tool to study the solvation of this compound in different solvents, such as water, dimethyl sulfoxide (DMSO), and chloroform. By placing a model of this compound in a box of explicit solvent molecules, simulations can track the reorientation of the solvent around the solute and calculate key properties like the radial distribution function (RDF).

The RDF provides information about the average distance and coordination number of solvent molecules around specific atoms of this compound, revealing details about hydrogen bonding or other specific interactions. mdpi.com The solvation free energy, which quantifies the energetic cost or benefit of transferring the molecule from the gas phase to the solvent, can also be calculated, offering insights into its solubility. mdpi.comresearchgate.net

MD simulations can also model the interaction of this compound with non-biological surfaces, such as graphene, gold, or silica. mdpi.com This is relevant for applications in materials science and nanotechnology. By constructing a simulation system with a slab of the surface material and one or more this compound molecules, the adsorption process can be simulated.

These simulations can determine the preferred orientation of this compound on the surface, the binding energy, and the nature of the intermolecular forces involved (e.g., van der Waals, electrostatic). researchgate.net Analysis of the trajectory can reveal the diffusion of this compound across the surface and any conformational changes that occur upon adsorption.

Table 3: Hypothetical MD Simulation Parameters for this compound Adsorption on a Graphene Surface

| Parameter | Value |

| Force Field | GROMOS54a7 |

| Simulation Time | 200 ns |

| Temperature | 298 K |

| Pressure | 1 bar |

| Calculated Binding Energy | -35 kcal/mol |

| Equilibrium Distance from Surface | 3.4 Å |

Cheminformatics and Data Science Approaches for this compound Research

Cheminformatics and data science offer powerful methodologies for analyzing large datasets of chemical information to identify patterns and build predictive models. chemistryworld.com In the context of this compound research, these approaches could be used to explore its chemical space and predict the properties of related derivatives.

Assuming a virtual library of this compound analogs is generated by systematically modifying its core structure, cheminformatics tools can be used to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of molecular structure, such as topology, electronic properties, and lipophilicity.

Using machine learning algorithms, such as quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, it is possible to build predictive models that correlate these descriptors with specific properties of interest. For example, a model could be trained to predict the HOMO-LUMO gap or the binding affinity to a specific surface for new, unsynthesized this compound derivatives. This allows for the rapid virtual screening of large numbers of compounds to identify candidates with desired properties for further computational or experimental investigation.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals from their molecular structure. For a compound like this compound, QSPR models could potentially predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for its development as a drug. However, a thorough search of scientific databases and chemical literature reveals no specific QSPR studies focused on this compound. While general QSAR (Quantitative Structure-Activity Relationship) principles are mentioned in broader patent literature that includes this compound among a vast number of other compounds, no dedicated models or datasets for this compound have been published.

Chemical Space Exploration and Virtual Library Design for this compound Analogues

Chemical space exploration and the design of virtual libraries are powerful computational tools for identifying novel analogues of a lead compound with improved properties. These methods allow for the in silico generation and evaluation of a vast number of related molecules. For this compound, this could lead to the discovery of derivatives with enhanced efficacy or reduced toxicity. At present, there is no published research detailing the use of these computational approaches to explore the chemical space around the this compound scaffold or to design virtual libraries of its analogues.

Retrosynthesis Prediction and Pathway Design Utilizing Computational Algorithms for this compound

Computational retrosynthesis algorithms are designed to assist chemists in planning the synthesis of complex molecules by working backward from the target molecule to simpler, commercially available starting materials. While the synthesis of this compound has been reported, there is no evidence of the use of computational algorithms for its retrosynthesis prediction or for the design of alternative synthetic pathways. The development and application of such computational tools could potentially lead to more efficient and cost-effective methods for producing this compound and its analogues.

Structure Property Relationship Spr Studies and Rational Design Principles for Mzpes Derivatives

Systematic Modulations of Mzpes Architecture and Resulting Impact on Molecular Attributes

Systematic structural modifications of the this compound molecule, a diaminopyrimidine derivative, have been undertaken to investigate the impact of these changes on its physicochemical and biological properties. This compound, or 2,4-diamino-5-(3-azido-4-chlorophenyl)-6-ethylpyrimidine, serves as a core scaffold from which a series of derivatives and potential metabolites have been synthesized and studied.

Initial studies focused on the synthesis of potential metabolites of this compound to understand its metabolic fate and the resulting biological activity of the transformation products. These modifications primarily targeted the pyrimidine (B1678525) ring and the phenyl substituent. For instance, oxidation of this compound can lead to the formation of N-oxide derivatives. Direct oxidation with performic acid yields both the 1-oxide and 3-oxide isomers without decomposition of the azide (B81097) group.

Furthermore, selective reduction of a nitro precursor of this compound has been employed to generate specific metabolites. For example, the nitropyrimidine 3-oxide can be selectively reduced to afford the this compound 3-oxide. These transformations highlight the chemical reactivity of different positions on the this compound scaffold and provide a route to systematically alter its electronic and steric properties.

The table below summarizes some of the key synthesized derivatives of this compound and the nature of the structural modulation.

| Compound | Parent Scaffold | Structural Modulation | Method of Synthesis |

| This compound 1-oxide | This compound | Oxidation of pyrimidine nitrogen | Direct oxidation with performic acid |

| This compound 3-oxide | This compound | Oxidation of pyrimidine nitrogen | Direct oxidation with performic acid or selective reduction of nitropyrimidine 3-oxide |

| m-Azidopyrimethamine (MZP) | Pyrimethamine | Introduction of an azido (B1232118) group | Diazotisation and treatment with sodium azide |

| m-Nitropyrimethamine (MNP) | Pyrimethamine | Nitration of the phenyl ring | Direct nitration |

These systematic modulations have a direct impact on the molecular attributes of the resulting compounds. For example, the introduction of an N-oxide group can increase polarity and alter the hydrogen bonding capabilities of the molecule. Such changes are known to influence properties like solubility, crystal packing, and interaction with surfaces or other molecules. While the primary focus of existing research has been on the impact on biological activity, these derivatives provide a foundation for exploring non-biological applications where fine-tuning of molecular properties is crucial.

Rational Design Strategies for Optimizing Specific this compound Chemical Functions (e.g., catalytic activity, binding affinity for non-biological targets)nih.gov

While the rational design of this compound derivatives has historically centered on its biological targets, the principles of this approach can be readily adapted to optimize for non-biological functions such as catalytic activity or binding to non-biological materials. Rational design relies on an understanding of the relationship between a molecule's three-dimensional structure and its function to propose modifications that are likely to result in improved performance.

For instance, the diaminopyrimidine core of this compound possesses hydrogen bond donor and acceptor sites that could be exploited for the design of organocatalysts. By introducing specific functional groups onto the phenyl ring or the ethyl group, it may be possible to create a well-defined catalytic pocket. For example, the introduction of a chiral moiety could lead to enantioselective catalysts. The general strategies for the rational design of enzyme activity, such as modifying steric hindrance and remodeling interaction networks, can be conceptually applied to the design of small molecule catalysts based on the this compound scaffold nih.gov.

To optimize binding affinity for a non-biological target, such as a metal surface or a polymer, computational modeling would be a key starting point. Docking studies could be performed to predict the preferred binding orientation of this compound derivatives on a given surface. Based on these predictions, modifications could be proposed to enhance the binding interactions. For example, if a derivative is intended to bind to a metal oxide surface, the introduction of carboxylic acid or phosphonic acid groups could be a rational design choice to form strong coordinate bonds.

The following table outlines a hypothetical rational design strategy for adapting this compound derivatives for a non-biological application.

| Target Function | Design Strategy | Proposed Modification to this compound Scaffold | Rationale |

| Catalysis of a specific organic reaction | Creation of a defined active site | Introduction of a hydroxyl or amino group at a specific position on the phenyl ring | To act as a hydrogen bond donor/acceptor in the catalytic cycle |

| Binding to a gold surface | Enhance surface adhesion | Introduction of a thiol group on the ethyl side chain | Thiols are known to form strong coordinate bonds with gold surfaces |

| Selective recognition of an analyte | Create a specific binding pocket | Introduction of a crown ether moiety linked to the phenyl ring | To selectively bind specific metal cations |

Combinatorial Chemistry and High-Throughput Screening Methodologies for this compound Libraries (for non-biological assays)mdpi.comresearchgate.net

Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful approach for the rapid discovery of novel this compound derivatives with desired properties for non-biological applications. This methodology involves the synthesis of large libraries of structurally related compounds, which are then rapidly screened for a specific function.

The synthesis of this compound libraries can be achieved using solid-phase or solution-phase combinatorial techniques. The pyrimidine core of this compound is amenable to various chemical transformations, allowing for the introduction of a wide range of functional groups at different positions. For example, starting from a common precursor, different amines could be introduced at the 2- and 4-positions of the pyrimidine ring, and a variety of substituents could be installed on the phenyl ring.

Once a library of this compound derivatives has been synthesized, HTS methods can be employed to screen for the desired non-biological function. For example, if the goal is to identify a derivative with specific catalytic activity, the library could be screened in a multi-well plate format where each well contains a different derivative and the reactants for the target reaction. The formation of the product could be monitored using a rapid analytical technique such as fluorescence spectroscopy or mass spectrometry nih.govrsc.org.

The table below presents a conceptual framework for the application of combinatorial chemistry and HTS to a library of this compound derivatives for a non-biological assay.

| Target Property | Library Generation Strategy | High-Throughput Screening Assay |

| Corrosion Inhibition | Vary substituents on the phenyl ring to modulate electronic properties and surface adhesion. | Immerse coated metal coupons in a corrosive solution in a multi-well plate format and monitor corrosion rates using an electrochemical method. |

| Fluorescent Sensing | Introduce different fluorophores and analyte-binding moieties onto the this compound scaffold. | Screen the library against a panel of analytes in a microplate reader to identify derivatives that show a selective fluorescent response. |

| Polymer Additives | Synthesize derivatives with varying lipophilicity by modifying the ethyl group and phenyl substituents. | Blend the derivatives with a polymer matrix and use high-throughput techniques to measure properties like thermal stability or UV resistance. |

The synergy between combinatorial synthesis and high-throughput screening provides a robust platform for exploring the vast chemical space of this compound derivatives and identifying lead compounds for a wide range of non-biological applications, from materials science to chemical sensing.

No Information Found for the Chemical Compound “this compound”

Following a comprehensive search of scientific databases and publicly available literature, no information, research findings, or data could be identified for a chemical compound named “this compound.”

The search encompassed topics related to the integration of this compound into functional materials, including polymers, smart materials, and nanomaterials, as well as its potential applications in catalysis and green chemical processes. Despite a thorough investigation into these areas, no references to "this compound" were found.

This lack of documentation suggests that "this compound" may be one of the following:

A typographical error or an incorrect name for the compound of interest.

A hypothetical or theoretical compound that has not yet been synthesized or characterized.

A proprietary or internal code name not disclosed in public research.

An extremely new or obscure compound not yet indexed in searchable scientific literature.

Without any verifiable scientific data, it is not possible to generate an accurate and informative article on the potential applications of "this compound" in advanced materials and chemical technologies as requested. Creating content on this subject would require speculation and would not adhere to the standards of scientific accuracy.

It is recommended to verify the compound's name and spelling to enable a successful search for the required information.

Potential Applications of Mzpes in Advanced Materials and Chemical Technologies Non Clinical

Mzpes as Advanced Chemical Probes or Sensors (for chemical detection)

The azide (B81097) group is a versatile functional group in the field of chemical biology and materials science, often utilized in "click chemistry." wikipedia.orgmasterorganicchemistry.com This class of reactions is known for its high efficiency and specificity, allowing for the precise labeling and detection of molecules. Organic azides, such as this compound, can serve as bioorthogonal chemical reporters. wikipedia.org

The potential of this compound as a chemical probe lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. creativepegworks.com In a theoretical application, the this compound molecule could be introduced into a system to react with alkyne-tagged molecules of interest. This would covalently link the pyrimethamine backbone of this compound to the target, allowing for its detection or imaging.

Key Features of this compound as a Potential Chemical Probe:

| Feature | Role in Chemical Probing | Potential Advantage of this compound |

| Azide Group | Participates in highly selective "click" reactions with alkynes. | Enables specific and efficient labeling of target molecules. |

| Pyrimethamine Backbone | Can be modified with reporter groups (e.g., fluorophores) for detection. | The existing structure may offer sites for further functionalization. |

| Bioorthogonality | The azide group is largely unreactive in biological systems until a specific reaction partner is introduced. | Allows for tracking molecules in complex environments with minimal side reactions. |

While no specific studies have demonstrated the use of this compound for chemical detection, its structural similarity to other azide-containing chemical probes suggests that it could be a candidate for such applications. creativepegworks.comnih.gov Further research would be required to synthesize functionalized this compound derivatives and evaluate their efficacy as chemical probes for various analytical and diagnostic purposes.

Exploration of this compound in Theoretical Energy Applications

The unique electronic and chemical properties of the azide functional group have led to the exploration of azide-containing compounds in various energy applications. Although this compound itself has not been studied in this context, its chemical structure suggests several theoretical avenues for its use in batteries, solar cells, and fuel cells.

Batteries:

Recent research has highlighted the potential of azide-containing compounds as electrolyte additives in lithium-ion and all-solid-state lithium-sulfur batteries. mdpi.comnih.gov For instance, diphenylphosphoryl azide (DPPA) has been shown to form a stable and highly conductive solid electrolyte interphase (SEI) on the anode, which improves ion transport and inhibits the formation of dendrites that can cause short circuits. mdpi.comresearchgate.net Similarly, lithium azide (LiN₃) has been used to create a protective passivation layer on the lithium metal anode in all-solid-state batteries. nih.gov

Theoretically, this compound or its derivatives could play a similar role. The azide group could participate in the formation of a nitrogen-rich SEI layer, potentially enhancing the stability and performance of the battery.

Solar Cells:

In the field of photovoltaics, azide-containing compounds have been utilized in a few innovative ways. Sodium azide (NaN₃) has been employed as an additive in the precursor solution for perovskite solar cells, leading to improved morphology of the perovskite layer, reduced charge recombination, and enhanced device efficiency and stability. rsc.org

Furthermore, organic azides are used as cross-linking agents to improve the stability and performance of polymer-based organic solar cells. nih.gov The crosslinking of polymer layers can prevent morphological degradation and improve the interface between different layers of the solar cell. Given its azide functionality, this compound could theoretically be explored as an additive or as a component in cross-linkable materials for solar cell applications.

Fuel Cells:

The performance and durability of polymer electrolyte membrane (PEM) fuel cells are highly dependent on the properties of the proton exchange membrane. Crosslinking of the polymer membrane is a strategy used to reduce fuel crossover and improve the mechanical and thermal stability of the membrane. researchgate.net Organic azides can be used to create these crosslinks. The azide groups, upon thermal or photochemical activation, form highly reactive nitrenes that can create covalent bonds between polymer chains. nih.gov

Theoretically, this compound could be incorporated into polymer backbones or used as a small molecule crosslinker to enhance the properties of PEMs for fuel cell applications.

Theoretical Performance Metrics of Azide-Containing Compounds in Energy Applications:

| Application | Compound Type | Potential Role of Azide Group | Theoretical Improvement |

| Lithium-Ion Batteries | Electrolyte Additive (e.g., DPPA) | Formation of a stable, Li₃N-rich SEI. mdpi.com | Improved ionic conductivity, inhibition of lithium dendrites. mdpi.com |

| Perovskite Solar Cells | Perovskite Additive (e.g., NaN₃) | Improved micro-morphology and reduced trap density. rsc.org | Increased power conversion efficiency and stability. rsc.org |

| Organic Solar Cells | Cross-linking Agent | Enhances mechanical toughness and adhesion of polymer layers. nih.gov | Mitigates interfacial device failure and improves long-term stability. nih.gov |

| Fuel Cells | Membrane Cross-linker | Creates a stable polymer network in the proton exchange membrane. researchgate.net | Reduced fuel crossover and improved membrane durability. researchgate.net |

It is important to reiterate that the applications of this compound in these advanced materials and chemical technologies are currently theoretical. However, the known reactivity and utility of the azide functional group provide a strong rationale for future research into the potential of this compound and its derivatives in these non-clinical fields.

Emerging Research Frontiers and Future Trajectories for Mzpes Chemistry

Interdisciplinary Confluences in Mzpes Research (e.g., chemical physics, materials science)

Materials science, an interdisciplinary field drawing on chemistry, physics, and engineering, could explore the potential incorporation of this compound or its derivatives into novel materials. anu.edu.auuni-paderborn.depiscomed.com While current research focuses on its biological activity, understanding its solid-state properties, interactions with different matrices, and potential for formulation could be relevant for developing new delivery systems or functional materials. The principles of materials science could guide the design of materials that control the release or enhance the stability of this compound, although specific applications would require extensive further research.

Unexplored Chemical Space and Derivatization Potential for this compound

The chemical space surrounding this compound, particularly concerning novel derivatization strategies, represents a significant frontier for exploration. This compound is derived from Pyrimethamine through specific synthetic steps involving nitration, reduction, diazotisation, and azidation, followed by ethanesulfonate (B1225610) salt formation. nih.govrsc.org This synthetic route suggests potential vectors for further chemical modification.

The introduction of the azido (B1232118) group provides a handle for various click chemistry reactions and other transformations, allowing for the facile conjugation of this compound to other molecules, polymers, or surfaces. Exploring the impact of substitutions on the phenyl ring or modifications to the pyrimidine (B1678525) core could yield analogues with altered physical, chemical, or biological properties. The vastness of unexplored chemical space nih.govbiorxiv.orgchemrxiv.org implies that a multitude of this compound derivatives with potentially enhanced or novel activities could be synthesized and evaluated.

Research into the derivatization potential would involve systematic structural modifications and the assessment of the resulting compounds. This could be guided by computational chemistry to predict the properties of new analogues before synthesis.

| Structural Modification Site | Potential Impact on Properties |

| Phenyl ring substitution | Lipophilicity, electronic distribution, steric bulk |

| Pyrimidine core modification | Receptor binding, metabolic stability |

| Azido group reactions | Conjugation, introduction of new functionalities |

| Ethanesulfonate counterion | Solubility, formulation properties |

Methodological Innovations Driving Future this compound Investigations

Advancements in chemical methodologies are crucial for pushing the boundaries of this compound research. High-throughput synthesis and screening techniques could significantly accelerate the discovery and evaluation of new this compound derivatives. taylorfrancis.comsissa.it Automation and miniaturization of synthetic procedures would enable the rapid generation of compound libraries.

Furthermore, innovative analytical techniques are essential for the comprehensive characterization of this compound and its metabolites or degradation products. taylorfrancis.comnih.govscimagojr.com Advanced mass spectrometry and spectroscopic methods can provide detailed structural information and insights into reaction pathways. researchgate.net

Computational methodologies, including quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, can help predict the properties and behavior of this compound analogues, guiding the design of more effective compounds and reducing the need for extensive experimental work. wikipedia.org The integration of artificial intelligence and machine learning in analyzing complex biological and chemical data sets is also poised to play a significant role in identifying promising research avenues for compounds like this compound.

Grand Challenges and Opportunities in Fundamental this compound Research

Fundamental research on this compound faces several grand challenges and presents unique opportunities. A key challenge lies in fully understanding the structure-activity relationships (SAR) of this compound and its derivatives at a molecular level. While its activity as a DHFR inhibitor is noted researchgate.net, a deeper understanding of how structural modifications influence binding affinity, selectivity, and downstream biological effects is needed.

Another challenge is to elucidate the complete metabolic fate of this compound in biological systems. rsc.orgrsc.org Identifying all metabolites and understanding their activities and potential interactions is crucial for assessing the full biological impact of the compound.

Opportunities in fundamental research include exploring novel mechanisms of action beyond DHFR inhibition, potentially revealed through unbiased high-throughput screening or phenotypic assays. Investigating the compound's interactions with a wider range of biological targets could uncover new therapeutic possibilities. Furthermore, the azido group offers an opportunity to utilize this compound in chemical biology tools, such as photoaffinity labeling, to probe protein interactions or cellular localization.

Addressing these challenges through rigorous fundamental research will be key to unlocking the full potential of this compound chemistry and guiding its future development. The "Grand Challenges" framework, often applied to significant global health and development issues, can serve as an inspiration for setting ambitious goals in fundamental chemical research, encouraging collaborative and innovative approaches to tackle complex scientific problems related to compounds like this compound. fundsforngos.orggrandchallengesforsocialwork.orggrandchallenges.orggrandchallenges.orggrandchallenges.ca

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Mzpes' biochemical properties?

- Methodology : Begin by narrowing the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: "How does this compound (I) affect [specific biochemical pathway] (O) in [cell type/organism] (P) compared to [control compound] (C) under [experimental conditions] (T)?"

- Align the question with gaps identified in literature reviews (e.g., conflicting results on this compound' binding affinity ). Use hypothesis-driven language to ensure testability (e.g., "Does this compound exhibit dose-dependent inhibition of X enzyme?").

- Reference experimental design principles from and to operationalize variables (e.g., enzyme activity measured via spectrophotometry ).

Q. What experimental design considerations are critical for studying this compound' mechanism of action?

- Methodology :

- Controls : Include positive/negative controls (e.g., known inhibitors for comparative analysis) .

- Replication : Use triplicate samples to account for variability; report mean ± SD in results tables (Example):

| Concentration (µM) | Enzyme Activity (% Control) | p-value |

|---|---|---|

| 10 | 72 ± 5.1 | 0.003 |

| 20 | 58 ± 4.3 | <0.001 |

Q. How can researchers conduct a rigorous literature review to contextualize this compound' pharmacological potential?

- Methodology :

- Use databases like PubMed and Web of Science with keywords: "this compound AND [target pathway] NOT review" to filter primary studies .

- Apply inclusion/exclusion criteria (e.g., studies post-2010, in vivo models only) and synthesize findings in a matrix:

| Study (Year) | Model System | Key Finding | Contradiction Identified |

|---|---|---|---|

| Smith et al. (2022) | Mouse hepatocytes | This compound reduces lipid accumulation by 40% | Inconsistent with Patel et al. (2023) re: mitochondrial toxicity |

- Critically evaluate methodological inconsistencies (e.g., variations in solvent used for this compound dissolution ).

Advanced Research Questions

Q. How should researchers analyze contradictory data on this compound' efficacy across studies?

- Methodology :

- Perform meta-analysis using tools like RevMan to calculate pooled effect sizes and heterogeneity (I² statistic) .

- Investigate confounders:

- Batch variability : Compare synthesis protocols (e.g., HPLC purity thresholds) .

- Assay conditions : Test if pH or temperature differences explain discrepancies (e.g., this compound stability at >37°C ).

- Apply causal inference models (e.g., Bradford Hill criteria) to assess dose-response consistency .

Q. What validation strategies are recommended for confirming this compound' target specificity?

- Methodology :

- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) .

- Off-target screening : Use proteome-wide microarrays or CRISPR-Cas9 knockout libraries .

- Computational docking : Validate binding poses via molecular dynamics simulations (e.g., RMSD <2.0 Å) .

Q. How can interdisciplinary approaches enhance this compound' translational research?

- Methodology :

- Systems biology : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map this compound' multi-omics impact .

- Pharmacokinetic modeling : Use compartmental models to predict tissue distribution (e.g., AUC0-24h in plasma vs. liver) .

- Ethical frameworks : Align with guidelines for preclinical-to-clinical transitions (e.g., 3R principles in animal studies ).

Methodological Best Practices

- Data transparency : Share raw datasets in repositories like Figshare with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

- Statistical rigor : Pre-register analysis plans to avoid p-hacking; use Bonferroni correction for multiple comparisons .

- Reproducibility : Document protocols using platforms like protocols.io and include step-by-step videos for complex assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.